Isocarlinoside

Description

Properties

IUPAC Name |

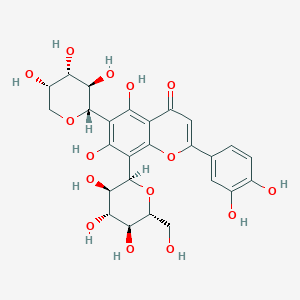

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-(3,4,5-trihydroxyoxan-2-yl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O15/c27-5-13-18(33)21(36)23(38)26(41-13)16-20(35)15(25-22(37)17(32)11(31)6-39-25)19(34)14-10(30)4-12(40-24(14)16)7-1-2-8(28)9(29)3-7/h1-4,11,13,17-18,21-23,25-29,31-38H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYYFCTVKFALPQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC(=C(C=C4)O)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83151-90-0 | |

| Record name | Isocarlinoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030721 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Natural Provenance of Isocarlinoside: A Technical Guide for Researchers

An In-depth Exploration of the Botanical Sources, Biosynthesis, and Analytical Methodologies for the Flavonoid C-Glycoside Isocarlinoside

Introduction

This compound, a flavonoid 8-C-glycoside, has garnered interest within the scientific community for its potential biological activities. As a member of the isoflavonoid (B1168493) class of secondary metabolites, it is primarily associated with the plant kingdom, particularly within the Leguminosae (Fabaceae) family. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its quantitative distribution, experimental protocols for its extraction, isolation, and quantification, and a review of the biosynthetic pathways leading to its formation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is the soybean (Glycine max)[1][2]. Soybeans are a rich source of isoflavones, and while daidzin (B1669773) and genistin (B1671436) are the most abundant, this compound is also present. The concentration of isoflavones, including this compound, in soybeans can be influenced by various factors such as the specific cultivar, geographical location of cultivation, and environmental conditions during growth[3].

While Glycine max is the principal source, the broader Leguminosae family, to which soybeans belong, is known for producing a wide array of isoflavonoids[4][5]. It is plausible that other species within this extensive family may also synthesize this compound, though specific documentation is less prevalent. Further phytochemical screening of various leguminous plants could reveal additional natural sources.

Quantitative Data on this compound Content

Quantitative data for this compound specifically is limited in the existing literature, with many studies focusing on the total isoflavone (B191592) content or the more abundant isoflavone glycosides. However, studies analyzing the isoflavone profiles of different soybean cultivars provide a basis for understanding the potential range of this compound concentrations. The total isoflavone content in soybeans can range from approximately 709.5 µg/g to 3394.3 µg/g of the seed[1][2].

Table 1: Total Isoflavone Content in Selected Soybean Cultivars

| Soybean Cultivar | Total Isoflavone Content (µg/g seed) | Reference |

| Socheong | 3394.3 | [1] |

| Cheongja5 | 3132.7 | [1] |

| Jungmo3009 | 2923.9 | [1] |

| General Range | 551.15 - 7584.07 | [3] |

| Indian Varieties (Range) | 140.9 - 1048.6 | [6] |

Note: The values presented are for total isoflavones. The specific concentration of this compound would represent a fraction of this total amount and would require targeted quantitative analysis for determination.

Experimental Protocols

The successful extraction, isolation, and quantification of this compound from plant matrices require specific and optimized methodologies. The following sections detail the key experimental protocols.

Extraction of Isoflavones from Glycine max

A common method for the extraction of isoflavones from soybean material involves solvent extraction.

Protocol 1: Ultrasonic-Assisted Solvent Extraction

-

Sample Preparation: Soybean seeds are dried and ground into a fine powder to increase the surface area for extraction.

-

Extraction Solvent: A mixture of aqueous ethanol (B145695) or methanol (B129727) is typically used. A common ratio is 70-80% ethanol or methanol in water[7].

-

Extraction Procedure:

-

The powdered soybean material is mixed with the extraction solvent in a defined solid-to-solvent ratio (e.g., 1:10 w/v).

-

The mixture is subjected to ultrasonication in a water bath for a specified period (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-50°C) to enhance extraction efficiency[7].

-

Following ultrasonication, the mixture is centrifuged or filtered to separate the solid plant material from the liquid extract.

-

The extraction process may be repeated on the solid residue to maximize the yield of isoflavones.

-

-

Concentration: The collected extracts are combined and concentrated under reduced pressure using a rotary evaporator to remove the solvent, yielding a crude isoflavone extract.

Isolation of this compound

The isolation of this compound from the crude extract typically involves chromatographic techniques. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose.

Protocol 2: Preparative Reversed-Phase HPLC

-

Sample Preparation: The crude isoflavone extract is dissolved in a suitable solvent, such as methanol or a mixture of the mobile phase components, and filtered through a 0.22 µm syringe filter before injection.

-

Chromatographic System: A preparative HPLC system equipped with a C18 reversed-phase column is commonly employed[8][9].

-

Mobile Phase: A gradient elution system is often used to achieve optimal separation. A typical mobile phase consists of:

-

Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

-

Solvent B: Acetonitrile or methanol with the same concentration of acid.

-

-

Elution Gradient: The gradient program is optimized to separate the different isoflavone components. An example of a gradient could be a linear increase in the percentage of Solvent B over time.

-

Detection: The eluent is monitored using a UV detector, typically at a wavelength around 254-260 nm, where isoflavones exhibit strong absorbance[6].

-

Fraction Collection: Fractions corresponding to the peak of this compound are collected.

-

Purity Analysis and Confirmation: The purity of the isolated this compound is assessed by analytical HPLC. Its identity is confirmed using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy[8].

Quantification of this compound

Accurate quantification of this compound is typically performed using Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS).

Protocol 3: UPLC-MS/MS Quantification

-

Sample Preparation: A known amount of the plant extract is dissolved in a suitable solvent and filtered. An internal standard may be added for improved accuracy.

-

Chromatographic System: A UPLC system with a C18 column provides high-resolution separation in a short analysis time[10][11][12].

-

Mobile Phase: Similar to preparative HPLC, a gradient of acidified water and acetonitrile/methanol is used.

-

Mass Spectrometry:

-

The UPLC system is coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).

-

Electrospray ionization (ESI) in either positive or negative mode is used to ionize the analytes.

-

Multiple Reaction Monitoring (MRM) mode is employed for high selectivity and sensitivity, where specific precursor-to-product ion transitions for this compound are monitored.

-

-

Quantification: A calibration curve is generated using a certified reference standard of this compound at various concentrations. The concentration of this compound in the sample is then determined by comparing its peak area to the calibration curve[13].

Biosynthesis of this compound

This compound is a flavonoid 8-C-glycoside. Its biosynthesis follows the general phenylpropanoid pathway, leading to the formation of a flavanone (B1672756) precursor, which then undergoes C-glycosylation.

The key enzymatic step in the formation of the C-glycosidic bond is catalyzed by a C-glycosyltransferase (CGT)[14][15]. These enzymes transfer a sugar moiety, typically from a UDP-sugar donor, to the C-8 position of the isoflavone aglycone. The biosynthesis of C-glycosyl flavones often involves a 2-hydroxyflavanone (B13135356) intermediate[14].

Below is a DOT script for a simplified diagram of the proposed biosynthetic pathway leading to this compound.

Caption: Proposed biosynthetic pathway of this compound.

Signaling Pathways and Biological Interactions

Isoflavonoids, as a class, are known to play crucial roles in plant defense and signaling, particularly in the interactions between leguminous plants and microorganisms[16][17]. They can act as signaling molecules to attract symbiotic nitrogen-fixing bacteria (rhizobia) and as phytoalexins to defend against pathogenic microbes. While a specific signaling pathway for this compound has not been elucidated, it is likely involved in these general isoflavonoid-mediated processes.

The diagram below illustrates the general role of isoflavonoids in plant-microbe interactions.

Caption: Role of isoflavonoids in plant-microbe interactions.

Conclusion

This compound is a naturally occurring isoflavone 8-C-glycoside primarily found in soybeans (Glycine max). Its presence and concentration can be influenced by genetic and environmental factors. This guide has provided an overview of its natural sources, along with detailed experimental protocols for its extraction, isolation, and quantification, which are crucial for further research and development. The biosynthetic pathway and the potential role of this compound in plant signaling and defense have also been discussed. Further investigation into other plant species within the Leguminosae family and more targeted quantitative analyses are warranted to expand our understanding of this intriguing natural compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Protein, Amino Acid, Oil, Fatty Acid, Sugar, Anthocyanin, Isoflavone, Lutein, and Antioxidant Variations in Colored Seed-Coated Soybeans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isoflavone Content of Soybean Cultivars from Maturity Group 0 to VI Grown in Northern and Southern China - PMC [pmc.ncbi.nlm.nih.gov]

- 4. phcogrev.com [phcogrev.com]

- 5. researchgate.net [researchgate.net]

- 6. LC–ESI–MS based characterisation of isoflavones in soybean (Glycine max (L.) Merr.) from India - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Preparative isolation of isoflavones from soy and red clover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rapid characterization of metabolites in soybean using ultra high performance liquid chromatography coupled with electrospray ionization quadrupole time-of-flight mass spectrometry (UPLC-ESI-Q-TOF-MS/MS) and screening for α-glucosidase inhibitory and antioxidant properties through different solvent systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. High resolution LC-ESI-TOF-mass spectrometry method for fast separation, identification, and quantification of 12 isoflavones in soybeans and soybean products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. cjnmcpu.com [cjnmcpu.com]

- 15. Identification of a flavonoid C-glycosyltransferase from fern species Stenoloma chusanum and the application in synthesizing flavonoid C-glycosides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Isocarlinoside in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocarlinoside, a flavone (B191248) di-C-glycoside, belongs to the vast and diverse class of plant secondary metabolites known as flavonoids. These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. C-glycosylflavones, such as this compound, are characterized by a carbon-carbon bond between the sugar moiety and the flavonoid aglycone, which confers greater stability against enzymatic and acidic hydrolysis compared to their O-glycoside counterparts. This enhanced stability makes them attractive candidates for drug development. This compound is structurally defined as luteolin-6-C-α-L-arabinopyranosyl-8-C-β-D-glucopyranoside. This guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound in plants, detailing the enzymatic steps, precursor molecules, and relevant experimental methodologies.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a specialized branch of the general flavonoid pathway. It begins with the formation of the flavanone (B1672756) naringenin (B18129) from p-coumaroyl-CoA and malonyl-CoA. Naringenin is then converted to the flavone luteolin (B72000) through a series of hydroxylation and oxidation reactions. The subsequent steps leading to this compound involve the formation of a key 2-hydroxyflavanone (B13135356) intermediate and sequential C-glycosylation events. While the complete enzymatic cascade for this compound has not been fully elucidated in a single plant species, a putative pathway can be constructed based on studies of similar di-C-glycosylflavones.

The proposed biosynthetic pathway can be visualized as follows:

Key Enzymatic Steps:

-

Formation of the Flavone Backbone (Luteolin): The biosynthesis begins with the general phenylpropanoid pathway, where L-phenylalanine is converted to p-coumaroyl-CoA. Chalcone synthase (CHS) then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Chalcone isomerase (CHI) subsequently cyclizes naringenin chalcone to the flavanone naringenin. Naringenin is then hydroxylated at the 3' position by flavonoid 3'-hydroxylase (F3'H) to yield eriodictyol. Finally, flavone synthase (FNS) introduces a double bond in the C-ring of eriodictyol to form the flavone luteolin.

-

2-Hydroxylation: A key step in the biosynthesis of C-glycosylflavones is the hydroxylation of the flavanone at the C-2 position, a reaction catalyzed by a flavanone 2-hydroxylase (F2H), which is typically a cytochrome P450 enzyme of the CYP93G family.[1] This creates the unstable intermediate 2-hydroxyluteolin, which exists in equilibrium with its open-chain tautomer, a dibenzoylmethane. This open-chain form is believed to be the actual substrate for the subsequent C-glycosylation.[2]

-

Sequential C-Glycosylation: The biosynthesis of di-C-glycosylflavones such as this compound involves two sequential C-glycosylation steps catalyzed by C-glycosyltransferases (CGTs).[3] These enzymes belong to the GT1 family of UDP-dependent glycosyltransferases. For this compound, this involves the attachment of an arabinose moiety and a glucose moiety to the luteolin backbone. Studies on the biosynthesis of the related compound isoschaftoside (B191611) (apigenin-6-C-arabinosyl-8-C-glucoside) have shown that the C-glycosylation occurs sequentially, with a C-glucosyltransferase acting first, followed by a C-arabinosyltransferase.[4][5] It is plausible that a similar sequential mechanism is involved in this compound biosynthesis, although the specific order of sugar addition (arabinose then glucose, or vice-versa) and the enzymes responsible have yet to be definitively identified for this specific molecule. The sugar donors for these reactions are UDP-arabinose and UDP-glucose.[4]

-

Dehydration: Following C-glycosylation of the 2-hydroxyflavanone intermediate, a dehydration step is required to form the stable flavone C-glycoside. This dehydration can occur spontaneously or be catalyzed by a dehydratase enzyme.[4][6] The presence of specific dehydratases can influence the final ratio of 6-C and 8-C glycosylated products.

Quantitative Data

Currently, there is a paucity of specific quantitative data for the enzymes directly involved in the this compound biosynthetic pathway. However, kinetic parameters for related flavonoid glycosyltransferases can provide an indication of their general efficiency.

Table 1: Kinetic Parameters of Related Flavonoid Glycosyltransferases

| Enzyme | Substrate | Sugar Donor | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |

| FeCGTa (Fagopyrum esculentum) | 2-hydroxynaringenin | UDP-glucose | 35.7 ± 1.9 | N/A | N/A | [2] |

| FeCGTb (Fagopyrum esculentum) | 2-hydroxynaringenin | UDP-glucose | 34.5 ± 1.3 | N/A | N/A | [2] |

| CsUGT76F1 (Citrus sinensis) | Naringenin | UDP-glucose | 20.41 | 0.71 | 34787 | [7] |

| CsUGT76F1 (Citrus sinensis) | Hesperetin | UDP-glucose | 15.16 | 0.77 | 50791 | [7] |

| CsUGT76F1 (Citrus sinensis) | Kaempferol | UDP-rhamnose | 28.09 | N/A | N/A | [7] |

N/A: Not Available in the cited literature.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of protein purification, enzyme activity assays, and metabolite analysis. Below are generalized protocols for key experiments.

Extraction and Purification of C-Glycosyltransferases

This workflow outlines the general steps for isolating C-glycosyltransferases from plant tissues.

Glycosyltransferase Activity Assay

A common method for assaying glycosyltransferase activity involves incubating the purified enzyme with the acceptor substrate (e.g., 2-hydroxyluteolin or a mono-C-glycosyl luteolin) and the activated sugar donor (UDP-glucose or UDP-arabinose), followed by analysis of the reaction products by High-Performance Liquid Chromatography (HPLC).

Reaction Mixture:

-

Buffer: Tris-HCl (pH 7.0-8.0)

-

Enzyme: Purified C-glycosyltransferase

-

Acceptor Substrate: 2-hydroxyluteolin or Luteolin-6-C-arabinoside

-

Sugar Donor: UDP-glucose or UDP-arabinose

-

Dithiothreitol (DTT): To maintain a reducing environment

Procedure:

-

Combine the buffer, acceptor substrate, and sugar donor in a microcentrifuge tube.

-

Initiate the reaction by adding the purified enzyme.

-

Incubate at an optimal temperature (typically 25-37°C) for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an organic solvent such as methanol (B129727) or by heat inactivation.

-

Centrifuge to pellet any precipitated protein.

-

Analyze the supernatant by HPLC to separate and quantify the substrate and product(s).

A generalized workflow for a glycosyltransferase assay is depicted below.

References

- 1. Methods for Determining Glycosyltransferase Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. De novo biosynthesis of C-arabinosylated flavones by utilization of indica rice C-glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Elucidation of the biosynthesis of the di-C-glycosylflavone isoschaftoside, an allelopathic component from Desmodium spp. that inhibits Striga spp. development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comprehensive engineering of novel glycosyltransferase for efficient, donor-promiscuous, and regioselective glycosylation of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]

- 7. Functional Characterization of a Flavonoid Glycosyltransferase in Sweet Orange (Citrus sinensis) - PMC [pmc.ncbi.nlm.nih.gov]

Isocarlinoside: A Technical Guide to its Pharmacological Properties and Bioactivities

Affiliation: Google Research

Abstract

Isocarlinoside is a flavone (B191248) C-glycoside, a class of natural compounds noted for their diverse biological activities. Despite its well-defined chemical structure, comprehensive pharmacological data specifically for this compound remains limited in publicly accessible scientific literature. This technical guide addresses this gap by providing an in-depth overview of its predicted bioactivities based on the known properties of structurally similar compounds. Due to the scarcity of direct research on this compound, this whitepaper uses the closely related and well-studied C-glycosyl flavonoid, Isoschaftoside , as a primary proxy to detail potential anti-inflammatory mechanisms, quantitative data, and experimental protocols. Furthermore, this guide outlines standardized experimental methodologies for assessing the antioxidant and anti-diabetic properties typical of this flavonoid subclass. All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz DOT language. This document is intended for researchers, scientists, and drug development professionals to facilitate and guide future experimental work on this compound.

Introduction to this compound

This compound, a member of the flavonoid 8-C-glycoside class, is characterized by a 2-phenylchromen-4-one backbone with C-glycosidically linked carbohydrate moieties.[1][2] Flavonoid C-glycosides are known for a range of pharmacological effects, including antioxidant, anti-inflammatory, anti-diabetic, and neuroprotective activities.[3][4][5] While this compound has been identified in food sources like soy beans, extensive studies detailing its specific bioactivities are notably absent from the current body of scientific literature.[1]

Given the structural similarities within the flavone C-glycoside family, it is plausible to hypothesize that this compound possesses pharmacological properties akin to its better-studied analogs. This guide will leverage the available data on Isoschaftoside to provide a detailed framework for the potential anti-inflammatory properties of this compound. For antioxidant and anti-diabetic activities, general properties of flavone C-glycosides will be discussed, accompanied by standard, detailed experimental protocols that can be directly applied to the investigation of this compound.

Anti-inflammatory Properties (A Case Study of Isoschaftoside)

Recent studies on Isoschaftoside, a C-glycosyl flavonoid structurally similar to this compound, have demonstrated significant anti-inflammatory and neuroprotective effects, particularly through the modulation of microglial activation.[6][7][8] Microglia are the primary immune cells of the central nervous system, and their chronic activation is implicated in various neurodegenerative diseases.[7] Isoschaftoside has been shown to suppress inflammatory responses in lipopolysaccharide (LPS)-activated microglial cells.[9]

Quantitative Data: Anti-inflammatory Activity of Isoschaftoside

The anti-inflammatory effects of Isoschaftoside have been quantified in in vitro studies using LPS-stimulated BV-2 microglial cells. The following tables summarize key findings.[6][10]

| Treatment | Nitric Oxide (NO) Production (% of LPS Control) |

| Control (no LPS) | Baseline |

| LPS (10 ng/mL) | 100% |

| LPS + Isoschaftoside (various conc.) | Dose-dependent inhibition observed |

| Pro-inflammatory Mediator | Effect of Isoschaftoside (200 µM) on LPS-induced Expression |

| iNOS | Significantly reduced |

| TNF-α | Significantly reduced |

| IL-1β | Significantly reduced |

| COX-2 | Significantly reduced |

| HK2 | Significantly reduced |

| PFKFB3 | Significantly reduced |

| Upstream Signaling Protein | Effect of Isoschaftoside (200 µM) on LPS-induced Phosphorylation |

| p-ERK1/2 | Attenuated |

| p-mTOR | Attenuated |

Signaling Pathway: HIF-1α and ERK1/2/mTOR Modulation

Isoschaftoside exerts its anti-inflammatory effects by inhibiting the Hypoxia-Inducible Factor-1α (HIF-1α)-mediated metabolic reprogramming pathway in activated microglia.[6][9] This is achieved by attenuating the phosphorylation of upstream regulators, specifically Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and the mammalian Target of Rapamycin (mTOR).[6][10] By inhibiting the ERK1/2 and mTOR pathways, Isoschaftoside prevents the accumulation of HIF-1α, which in turn suppresses the expression of glycolytic enzymes and pro-inflammatory mediators.[6][7]

Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol details the investigation of the anti-inflammatory effects of a test compound (e.g., this compound) on BV-2 microglial cells.[6][11]

-

Cell Culture and Treatment:

-

Cell Line: Murine microglial BV-2 cells.

-

Culture Conditions: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere.

-

Treatment: Seed cells in appropriate plates (e.g., 96-well for viability/NO assay, 6-well for Western blot). Allow cells to adhere overnight. Pre-treat cells with various concentrations of the test compound for 1 hour. Induce inflammation with 10 ng/mL of lipopolysaccharide (LPS).

-

-

Cell Viability Assay (CCK-8):

-

Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method to determine cell viability.

-

Procedure: After a 24-hour treatment with the test compound, add 10 µL of CCK-8 solution to each well of a 96-well plate. Incubate for 1-4 hours at 37°C. Measure absorbance at 450 nm. Cell viability is calculated as a percentage of the untreated control.

-

-

Nitric Oxide (NO) Production Assay (Griess Assay):

-

Principle: This colorimetric assay detects nitrite (B80452) (NO₂⁻), a stable breakdown product of NO.[11]

-

Procedure: After 24 hours of incubation with the test compound and LPS, collect 50 µL of cell culture supernatant. Add 50 µL of Griess Reagent I (sulfanilamide solution) and incubate for 5-10 minutes at room temperature, protected from light. Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution). Measure absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.[6]

-

-

Western Blot Analysis:

-

Principle: To determine the protein expression levels of inflammatory mediators and signaling molecules.

-

Procedure:

-

Lyse treated cells in RIPA buffer with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate with primary antibodies (e.g., against iNOS, TNF-α, IL-1β, COX-2, p-ERK1/2, p-mTOR, HIF-1α, and β-actin as a loading control) overnight at 4°C.[6]

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) system and quantify band intensities.[6]

-

-

Antioxidant Properties (General for Flavone C-Glycosides)

Flavonoid C-glycosides are recognized for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions.[5][12][13] These activities help in mitigating oxidative stress, which is implicated in numerous chronic diseases. The antioxidant capacity of this compound can be evaluated using several standard in vitro assays.

Experimental Workflow: Antioxidant Activity Screening

A general workflow for screening the antioxidant potential of a novel compound like this compound involves a battery of tests to assess different aspects of its antioxidant action.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes a widely used method to assess the ability of a compound to act as a free radical scavenger.[14][15][16]

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727). This solution should be freshly prepared and protected from light.[17]

-

Prepare a stock solution of the test compound (this compound) in a suitable solvent (e.g., methanol or DMSO) and create a series of dilutions.

-

Use Ascorbic acid or Trolox as a positive control.

-

-

Assay Procedure:

-

Calculation:

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the sample concentrations.

-

Experimental Protocol: ABTS Radical Cation Decolorization Assay

This assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[18][19][20]

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Generate the ABTS•+ stock solution by mixing equal volumes of the ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[19][20]

-

Dilute the ABTS•+ stock solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm to create the working solution.[19]

-

Prepare dilutions of the test compound and a positive control (Trolox).

-

-

Assay Procedure:

-

Add 20 µL of the sample dilution to 2 mL of the ABTS•+ working solution.

-

Incubate for 6 minutes at room temperature.[19]

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

Calculate the percentage of inhibition.

-

The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from a Trolox standard curve.

-

Anti-diabetic Properties (General for Flavone C-Glycosides)

Flavonoids, including C-glycosides, have been investigated for their anti-diabetic potential.[21][22] One of the primary mechanisms is the inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase, which can help in managing postprandial hyperglycemia.[4][23]

Mechanism of Action: α-Glucosidase Inhibition

α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides like glucose. Inhibition of this enzyme delays carbohydrate digestion and absorption, leading to a reduced post-meal blood glucose spike.

Experimental Protocol: In Vitro α-Glucosidase Inhibitory Assay

This protocol is used to determine the inhibitory effect of a compound on α-glucosidase activity.[23][24]

-

Reagents and Materials:

-

α-Glucosidase from Saccharomyces cerevisiae.

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

-

Phosphate buffer (e.g., 50 mM, pH 6.8).

-

Sodium carbonate (Na₂CO₃) to stop the reaction.

-

Test compound (this compound) and positive control (Acarbose).

-

-

Assay Procedure:

-

In a 96-well plate, pre-mix 20 µL of the test compound at various concentrations with 20 µL of α-glucosidase solution (e.g., 2 U/mL).

-

Incubate the mixture for 5 minutes at 37°C.[24]

-

Initiate the reaction by adding 20 µL of 1 mM pNPG solution.[24]

-

Incubate the reaction mixture for 20 minutes at 37°C.[24]

-

Stop the reaction by adding 50 µL of 1 M Na₂CO₃.[24]

-

Measure the absorbance of the liberated p-nitrophenol at 405 nm.

-

-

Calculation:

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the enzyme reaction without inhibitor and A_sample is the absorbance with the test compound.

-

Determine the IC₅₀ value from the dose-response curve.

-

Hypothetical Quantitative Data Presentation

The results from the α-glucosidase inhibitory assay can be presented as follows:

| Compound | IC₅₀ (µg/mL) |

| This compound | TBD |

| Acarbose (Std.) | TBD |

(TBD: To Be Determined by experimental investigation)

Conclusion

This compound, as a member of the flavone C-glycoside family, holds significant potential for various pharmacological activities, including anti-inflammatory, antioxidant, and anti-diabetic effects. Due to the current lack of specific research on this compound, this technical guide has leveraged data from the structurally related molecule, Isoschaftoside, to provide a detailed potential mechanism for its anti-inflammatory action. Furthermore, standardized, robust protocols for evaluating its antioxidant and anti-diabetic properties have been provided to guide future research. The experimental workflows and signaling pathway diagrams presented herein offer a clear framework for investigation. It is imperative that direct experimental validation is conducted on this compound to confirm these predicted bioactivities and to fully elucidate its therapeutic potential. This guide serves as a foundational resource to stimulate and support such research endeavors.

References

- 1. foodb.ca [foodb.ca]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0030721) [hmdb.ca]

- 3. Identification of Flavonoid C-Glycosides as Promising Antidiabetics Targeting Protein Tyrosine Phosphatase 1B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of a flavonoid C-glycoside as potent antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Isoschaftoside Inhibits Lipopolysaccharide-Induced Inflammation in Microglia through Regulation of HIF-1α-Mediated Metabolic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. lib3.dss.go.th [lib3.dss.go.th]

- 13. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. acmeresearchlabs.in [acmeresearchlabs.in]

- 15. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. 2.6. In Vitro Antioxidant Assay (ABTS Radical Scavenging Method) [bio-protocol.org]

- 20. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 21. encyclopedia.pub [encyclopedia.pub]

- 22. Recent advances in understanding the anti-diabetic actions of dietary flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 24. In vitro α-glucosidase inhibitory assay [protocols.io]

Preliminary Mechanism of Action Studies for Isocarlinoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the mechanism of action of Isocarlinoside is limited in publicly available literature. This guide synthesizes preliminary data and proposes potential mechanisms based on the activities of structurally related flavonoid glycosides and isoquinoline (B145761) alkaloids. The experimental protocols and signaling pathways described herein represent a hypothetical framework for investigating the bioactivity of this compound.

Introduction

This compound, a flavone (B191248) C-glycoside, belongs to the flavonoid family, a class of secondary metabolites widely distributed in the plant kingdom. Flavonoids are recognized for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anti-cancer activities. This document provides a technical overview of the putative preliminary mechanisms of action of this compound, drawing parallels from studies on analogous compounds. The proposed mechanisms are centered on its potential to modulate key cellular signaling pathways involved in inflammation, oxidative stress, and apoptosis.

Core Putative Mechanisms of Action

Based on the known activities of structurally similar flavonoids, the preliminary mechanism of action for this compound is likely multifaceted, primarily involving:

-

Anti-inflammatory Effects: Inhibition of pro-inflammatory mediators and modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

-

Antioxidant Activity: Direct scavenging of reactive oxygen species (ROS) and enhancement of endogenous antioxidant defense systems.

-

Anti-cancer Properties: Induction of apoptosis in cancer cells through intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Data Presentation

Table 1: Hypothetical Anti-inflammatory Activity of this compound

| Experimental Model | Key Biomarkers | Endpoints Measured | Expected Outcome with this compound Treatment |

| Lipopolysaccharide (LPS)-stimulated RAW 264.7 Macrophages | Nitric Oxide (NO), Prostaglandin E2 (PGE2), TNF-α, IL-6, IL-1β | Concentration of mediators in cell culture supernatant | Dose-dependent decrease in production |

| iNOS, COX-2 | Protein expression levels (Western Blot) | Downregulation of expression | |

| Phospho-IκBα, Phospho-p65 (NF-κB) | Protein expression levels (Western Blot) | Inhibition of phosphorylation | |

| Phospho-p38, Phospho-ERK1/2, Phospho-JNK (MAPK) | Protein expression levels (Western Blot) | Inhibition of phosphorylation |

Table 2: Hypothetical Antioxidant Capacity of this compound

| Assay Type | Principle | Parameter Measured | Expected Result for this compound |

| DPPH Radical Scavenging Assay | Measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical. | IC50 (concentration required for 50% scavenging) | Low IC50 value, indicating potent scavenging activity. |

| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. | Absorbance at 593 nm, expressed as Trolox equivalents. | Increased absorbance, indicating significant reducing power. |

| Cellular Antioxidant Assay (CAA) | Measures the ability of a compound to prevent the oxidation of a fluorescent probe within cells. | EC50 (concentration required for 50% antioxidant effect) | Low EC50 value, demonstrating intracellular antioxidant activity. |

Table 3: Hypothetical Anti-cancer Activity of this compound

| Cancer Cell Line | Assay | Key Markers | Expected Outcome with this compound Treatment |

| e.g., MCF-7 (Breast), PC-3 (Prostate) | MTT Assay | Cell Viability | Dose-dependent reduction in cell viability. |

| Annexin V/PI Staining | Apoptosis | Percentage of apoptotic cells | Increase in early and late apoptotic cell populations. |

| Western Blot | Bcl-2, Bax, Cleaved Caspase-9, Cleaved PARP | Protein expression levels | Downregulation of Bcl-2, upregulation of Bax, and increased cleavage of Caspase-9 and PARP. |

| Cleaved Caspase-8, Fas, DR4 | Protein expression levels | Increased cleavage of Caspase-8 and activation of death receptors. |

Experimental Protocols

Anti-inflammatory Activity Assays

-

Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS. Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.

-

Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[1]

-

ELISA for Cytokines: The levels of TNF-α, IL-6, and IL-1β in the culture medium are quantified using commercially available ELISA kits according to the manufacturer's instructions.[2][3]

-

Western Blot Analysis: Cell lysates are prepared and subjected to SDS-PAGE. Proteins are transferred to a PVDF membrane and probed with primary antibodies against iNOS, COX-2, phospho-IκBα, phospho-p65, phospho-p38, phospho-ERK1/2, and phospho-JNK.[3][4]

Antioxidant Activity Assays

-

DPPH Radical Scavenging Assay: Different concentrations of this compound are mixed with a methanolic solution of DPPH. The decrease in absorbance at 517 nm is measured after 30 minutes of incubation in the dark. The percentage of scavenging activity is calculated, and the IC50 value is determined.[5][6][7]

-

FRAP Assay: The FRAP reagent is prepared by mixing acetate (B1210297) buffer, TPTZ solution, and FeCl₃·6H₂O solution. This compound is added to the FRAP reagent, and the absorbance is measured at 593 nm after incubation. The antioxidant capacity is expressed as µM Trolox equivalents.[8][9]

Anti-cancer Activity Assays

-

Cell Viability (MTT) Assay: Cancer cells (e.g., MCF-7, PC-3) are seeded in 96-well plates and treated with various concentrations of this compound for 24-72 hours. MTT solution is added, and the resulting formazan (B1609692) crystals are dissolved in DMSO. Absorbance is measured at 570 nm to determine cell viability.[10]

-

Apoptosis Assay (Annexin V/PI Staining): Treated cells are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. The percentage of apoptotic cells is determined by flow cytometry.[11]

-

Western Blot for Apoptosis Markers: Cell lysates from treated cells are analyzed by Western blotting using antibodies against key apoptosis-related proteins such as Bcl-2, Bax, cleaved caspase-9, cleaved caspase-8, and cleaved PARP.[12][13][14]

Mandatory Visualizations

Signaling Pathways

Caption: Proposed inhibition of NF-κB and MAPK signaling pathways by this compound.

References

- 1. Analysis of Antioxidant and Anti-Inflammatory Activities of Solvent Fractions from Rhynchosia nulubilis Cultivated with Ganoderma lucidum Mycelium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Activity and Mechanism of Isookanin, Isolated by Bioassay-Guided Fractionation from Bidens pilosa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The influence of alkaloids on oxidative stress and related signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro antioxidant activity of hydro alcoholic extract from the fruit pulp of Cassia fistula Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of antioxidant activities in ethanolic extract of Capparis Zeylanica Linn. Root. [scielo.org.mx]

- 9. Antioxidant Activity In Vitro Guided Screening and Identification of Flavonoids Antioxidants in the Extract from Tetrastigma hemsleyanum Diels et Gilg - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Effects of Cynaroside on Cell Proliferation, Apoptosis, Migration and Invasion though the MET/AKT/mTOR Axis in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Amaryllidaceae isocarbostyril narciclasine induces apoptosis by activation of the death receptor and/or mitochondrial pathways in cancer cells but not in normal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Amaryllidaceae Isocarbostyril Narciclasine Induces Apoptosis By Activation of the Death Receptor and/or Mitochondrial Pathways in Cancer Cells But Not in Normal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Apoptosis is induced in cancer cells via the mitochondrial pathway by the novel xylocydine-derived compound JRS-15 - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of Isocarlinoside in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isocarlinoside, a flavone (B191248) C-glycoside, holds significant interest in various research and development fields. Understanding its solubility in organic solvents is paramount for its extraction, purification, formulation, and in vitro assay development. This technical guide provides a comprehensive overview of the available solubility data for this compound and its aglycone, apigenin (B1666066). Due to a lack of specific quantitative data for this compound in the public domain, this guide leverages data from its structurally related aglycone to provide valuable insights. Furthermore, a detailed, generalized experimental protocol for determining flavonoid solubility is presented, alongside a visual representation of the workflow.

Understanding this compound and the Importance of its Solubility

This compound belongs to the class of flavonoid C-glycosides, characterized by a C-C bond between the sugar moiety and the flavonoid backbone. This structural feature generally imparts greater stability compared to O-glycosides. The solubility of this compound in various organic solvents is a critical physicochemical parameter that influences its bioavailability and the feasibility of developing it into therapeutic agents or other commercial products. Accurate solubility data is essential for:

-

Extraction and Purification: Selecting appropriate solvents to efficiently extract and isolate this compound from natural sources.

-

Formulation Development: Designing delivery systems and formulations for preclinical and clinical studies.

-

In Vitro and In Vivo Studies: Preparing stock solutions and ensuring the compound remains in solution during biological assays.

Solubility Data of this compound and Related Compounds

While specific quantitative solubility data for this compound in organic solvents is not extensively reported in peer-reviewed literature, several chemical suppliers provide qualitative information. To offer a more quantitative perspective, this guide includes solubility data for apigenin, the aglycone of this compound. The presence of two C-glycoside moieties in this compound is expected to increase its polarity and therefore influence its solubility profile compared to apigenin.

Qualitative Solubility of this compound

Commercial suppliers indicate that this compound is soluble in the following organic solvents. However, the exact concentrations are not specified.

| Organic Solvent | Solubility Noted by Suppliers |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] |

| Pyridine | Soluble[1] |

| Methanol | Soluble[1] |

| Ethanol | Soluble[1] |

Quantitative Solubility of Apigenin

The following table summarizes the experimentally determined solubility of apigenin in various organic solvents. This data serves as a valuable reference point for estimating the solubility of this compound.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (Mole Fraction) | Reference |

| Dimethyl Sulfoxide (DMSO) | 25 | 15 | - | [2] |

| Dimethyl Formamide (DMF) | 25 | 25 | - | [2] |

| Ethanol | 25 | 0.3 | - | [2] |

| Ethanol | 25 | - | 4.86 x 10-4 | [3] |

| Methanol | 25 | - | 2.96 x 10-4 | [3] |

| 1-Butanol | 25 | - | 9.18 x 10-4 | [3] |

| Acetone | 25 | - | - | [4] |

| Ethyl Acetate | 25 | - | 4.46 x 10-4 | [3] |

Note: The solubility of flavonoids is temperature-dependent, generally increasing with a rise in temperature.[4][5]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a flavonoid compound like this compound in an organic solvent, based on the widely used shake-flask method.

Materials and Equipment

-

This compound (or other flavonoid) of high purity

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the incubator for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

-

-

Quantification:

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound. A standard calibration curve prepared with known concentrations of this compound should be used for quantification.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Conclusion

While quantitative solubility data for this compound in a wide range of organic solvents remains to be fully elucidated, this guide provides a foundational understanding based on available qualitative information and data from its aglycone, apigenin. The provided experimental protocol offers a robust framework for researchers to determine the solubility of this compound and other flavonoids in their laboratories. Such data is invaluable for advancing the research and development of this promising natural compound. It is recommended that future studies focus on generating and publishing comprehensive, quantitative solubility data for this compound in various pharmaceutically and industrially relevant organic solvents.

References

Isocarlinoside: A Spectroscopic Guide for Researchers

An In-depth Technical Examination of the UV-Vis and NMR Spectral Data of Isocarlinoside for Scientific Professionals in Drug Discovery and Natural Product Research.

This compound, a flavone (B191248) C-glycoside, has garnered interest within the scientific community for its potential biological activities. As a natural product, its unambiguous identification and characterization are paramount for any subsequent research and development. This technical guide provides a comprehensive overview of the Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectral data for this compound, offering a foundational resource for its identification and further investigation.

Spectroscopic Data of this compound

The structural elucidation of this compound is heavily reliant on spectroscopic techniques. UV-Vis spectroscopy provides information about the electronic transitions within the molecule's chromophore system, characteristic of its flavonoid core. NMR spectroscopy, including both proton (¹H) and carbon-13 (¹³C) techniques, offers a detailed map of the molecular structure, revealing the connectivity and chemical environment of each atom.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound, typically recorded in methanol (B129727), exhibits absorption bands that are characteristic of a flavone nucleus. These bands arise from the π → π* electronic transitions within the conjugated system of the benzoyl and cinnamoyl moieties of the flavonoid structure.

Table 1: UV-Vis Spectral Data for this compound

| Solvent | λmax (nm) |

| Methanol | Data not available |

A specific UV-Vis spectrum with absorption maxima (λmax) for this compound could not be located in the available literature. Researchers should expect to see two major absorption bands typical for flavones: Band I (in the range of 300-380 nm) corresponding to the B-ring cinnamoyl system, and Band II (in the range of 240-280 nm) corresponding to the A-ring benzoyl system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The complete assignment of the ¹H and ¹³C NMR spectra is crucial for the unambiguous identification of this compound. The chemical shifts are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).

Table 2: ¹H NMR Spectral Data of this compound (Data for a closely related isomer, Carlinoside, is provided for reference)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Aglycone | |||

| 3 | 6.78 | s | |

| 2' | 7.90 | d | 8.8 |

| 3' | 6.92 | d | 8.8 |

| 5' | 6.92 | d | 8.8 |

| 6' | 7.90 | d | 8.8 |

| C-Glucosyl | |||

| 1'' | 4.69 | d | 9.8 |

| C-Arabinosyl | |||

| 1''' | 4.87 | d | 9.5 |

Detailed ¹H NMR data specifically for this compound was not available in the searched literature. The data presented is for Carlinoside, a closely related isomer, and serves as a reference. The chemical shifts and coupling constants for this compound are expected to be very similar, with minor variations due to the different stereochemistry of the sugar moieties.

Table 3: ¹³C NMR Spectral Data of this compound (Data for a closely related isomer, Carlinoside, is provided for reference)

| Position | δC (ppm) |

| Aglycone | |

| 2 | 164.1 |

| 3 | 102.8 |

| 4 | 182.2 |

| 5 | 161.2 |

| 6 | 109.1 |

| 7 | 163.2 |

| 8 | 105.3 |

| 9 | 157.0 |

| 10 | 104.0 |

| 1' | 121.5 |

| 2' | 128.6 |

| 3' | 116.0 |

| 4' | 161.3 |

| 5' | 116.0 |

| 6' | 128.6 |

| C-Glucosyl | |

| 1'' | 74.0 |

| 2'' | 71.2 |

| 3'' | 79.0 |

| 4'' | 70.9 |

| 5'' | 81.8 |

| 6'' | 61.8 |

| C-Arabinosyl | |

| 1''' | 71.0 |

| 2''' | 71.5 |

| 3''' | 74.4 |

| 4''' | 68.7 |

| 5''' | 76.5 |

Detailed ¹³C NMR data specifically for this compound was not available in the searched literature. The data presented is for Carlinoside, a closely related isomer, and serves as a reference. The chemical shifts for this compound are expected to be very similar.

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for accurate structural elucidation. The following are generalized experimental protocols for obtaining UV-Vis and NMR spectra of flavonoid glycosides like this compound.

UV-Vis Spectroscopy

-

Sample Preparation: A dilute solution of the purified this compound is prepared in a UV-transparent solvent, typically methanol or ethanol. The concentration should be adjusted to yield an absorbance reading within the linear range of the spectrophotometer (ideally between 0.2 and 0.8 absorbance units).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used to record the spectrum.

-

Data Acquisition: The spectrum is scanned over a wavelength range of 200-600 nm. The solvent is used as a blank to zero the instrument. The wavelengths of maximum absorbance (λmax) are recorded.

NMR Spectroscopy

-

Sample Preparation: A few milligrams of the dry, pure this compound sample are dissolved in an appropriate deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

Data Acquisition:

-

¹H NMR: A standard one-dimensional proton NMR spectrum is acquired. Key parameters to be set include the spectral width, acquisition time, relaxation delay, and number of scans.

-

¹³C NMR: A one-dimensional carbon-13 NMR spectrum is acquired, typically with proton decoupling to simplify the spectrum to single lines for each carbon.

-

2D NMR: To aid in the complete and unambiguous assignment of all proton and carbon signals, a suite of two-dimensional NMR experiments is often necessary. These can include COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond proton-carbon correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.

-

Visualization of Experimental Workflow

The general workflow for the isolation and characterization of a natural product like this compound can be visualized to provide a clear overview of the process.

Caption: General workflow for the isolation and structural elucidation of this compound.

Disclaimer: The provided NMR data is for a closely related isomer and should be used as a reference. Researchers should obtain and analyze the spectral data for their own isolated this compound for definitive identification.

The Genesis of Isocarlinoside: A Journey from Folk Medicine to Modern Phytochemistry

For researchers, scientists, and professionals in drug development, understanding the discovery and isolation history of a natural product provides critical context for its therapeutic potential. Isocarlinoside, a flavone (B191248) C-glycoside, is a compelling example of a compound identified through the systematic investigation of traditional medicinal plants. This in-depth technical guide traces the origins of this compound's discovery, detailing the experimental journey from initial plant extraction to its structural elucidation.

The story of this compound is intrinsically linked to the phytochemical exploration of the genus Carlina, a group of thistles historically used in European folk medicine. The very name "Carlinoside," and by extension its isomer "this compound," points to its botanical origins. Foundational work in the late 20th century on the chemical constituents of these plants laid the groundwork for the identification of a class of C-glycosylflavones, to which this compound belongs.

The Pioneering Investigation of Carlina acaulis

The primary breakthrough in the discovery of the chemical family that includes this compound can be traced to a 1979 study by J. Raynaud and L. Rasolojaona published in Planta Medica. Their research on the leaves of Carlina acaulis L. (Stemless carline thistle) led to the isolation and identification of several flavonoid C-glycosides. While the name "this compound" was not explicitly used in this initial report, the paper identified key related compounds, including orientin, homoorientin, vitexin, and isoschaftoside. This compound is now understood to be an isomer within this class of compounds, often co-occurring and co-isolated with them.

The initial isolation of these flavonoids from Carlina acaulis would have followed a classical phytochemical workflow, which has been refined over the decades but remains conceptually similar.

Experimental Protocols: From Plant Material to Pure Compound

The isolation of this compound and its isomers from plant sources is a multi-step process involving extraction, fractionation, and purification. The following sections detail the probable methodologies employed in the initial discovery and the modern techniques used for obtaining high-purity this compound.

Plant Material Collection and Extraction

-

Source Material: The leaves of Carlina acaulis L. were the original source material. Subsequent studies have identified this compound and related compounds in other plants, including fermented cereals.

-

Extraction Protocol:

-

Dried and powdered plant material is subjected to solvent extraction. A common method involves maceration or Soxhlet extraction with a polar solvent such as methanol (B129727) or a methanol-water mixture to efficiently extract the glycosylated flavonoids.

-

The crude extract is then concentrated under reduced pressure to yield a viscous residue.

-

Fractionation of the Crude Extract

The crude extract, containing a complex mixture of phytochemicals, is then fractionated to separate compounds based on their polarity.

-

Liquid-Liquid Partitioning: The concentrated extract is typically suspended in water and sequentially partitioned with solvents of increasing polarity. For flavonoid glycosides, a common sequence would be:

-

n-Hexane: To remove nonpolar compounds like lipids and chlorophylls.

-

Chloroform (B151607) or Dichloromethane: To remove compounds of intermediate polarity.

-

Ethyl Acetate (B1210297): This fraction is often enriched with flavonoid glycosides.

-

n-Butanol: To extract the more polar glycosides that remain in the aqueous phase. this compound and its isomers would typically be found in the ethyl acetate and/or n-butanol fractions.

-

Chromatographic Purification

The enriched fractions are then subjected to various chromatographic techniques to isolate the individual compounds.

-

Column Chromatography (CC): This is a fundamental technique for the preparative separation of compounds.

-

Stationary Phase: Silica (B1680970) gel was a common choice in earlier studies. More modern approaches often utilize reversed-phase silica gel (C18) or polymeric resins like Diaion HP-20.

-

Mobile Phase: A gradient elution system is typically employed. For normal-phase silica gel, a mixture of chloroform and methanol, with increasing methanol concentration, would be used. For reversed-phase chromatography, a gradient of water and methanol or acetonitrile (B52724) is common.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to obtain highly pure compounds, preparative HPLC is the method of choice.

-

Column: A reversed-phase C18 column is most frequently used.

-

Mobile Phase: An isocratic or gradient system of water (often with a small percentage of formic acid or acetic acid to improve peak shape) and methanol or acetonitrile is used to achieve fine separation of isomers like Carlinoside and this compound.

-

The logical workflow for the isolation of this compound is depicted in the following diagram:

Structural Elucidation: Deciphering the Molecular Architecture

Once isolated, the structure of a novel compound is determined using a combination of spectroscopic techniques.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides initial clues about the class of the compound. Flavonoids exhibit characteristic absorption spectra. The UV spectrum of this compound in methanol would show two major absorption bands, typically Band I (330-380 nm) corresponding to the B-ring cinnamoyl system, and Band II (240-280 nm) for the A-ring benzoyl system. The use of shift reagents (e.g., NaOMe, AlCl₃, NaOAc) can help determine the substitution pattern of hydroxyl groups on the flavonoid skeleton.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule.

-

High-Resolution Mass Spectrometry (HRMS): Provides the exact mass, allowing for the determination of the molecular formula.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation patterns in MS/MS spectra are crucial for identifying the nature and position of the sugar moieties. For C-glycosides, characteristic losses of water molecules and cross-ring cleavages of the sugar units are observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules.

-

¹H NMR (Proton NMR): Provides information on the number, environment, and connectivity of protons in the molecule. The signals for the aromatic protons of the flavonoid backbone and the anomeric protons of the sugar units are particularly informative.

-

¹³C NMR (Carbon NMR): Shows the number of unique carbon atoms and their chemical environments. The chemical shifts of the carbons involved in the C-glycosidic bond are characteristic.

-

2D NMR Techniques (COSY, HSQC, HMBC): These experiments are essential for establishing the connectivity between protons and carbons, confirming the structure of the flavonoid aglycone and the sugar moieties, and definitively determining the attachment points of the sugars to the flavonoid core.

The combination of these spectroscopic techniques allows for the unambiguous determination of the structure of this compound as a luteolin (B72000) derivative with two different sugar units attached at positions 6 and 8 of the A-ring.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained during the isolation and characterization of this compound and related flavonoid C-glycosides. The exact values can vary depending on the plant source and the specific experimental conditions.

| Parameter | Typical Value/Range | Method |

| Extraction Yield | 5 - 15% (of dry plant material) | Gravimetric |

| Purity after Prep-HPLC | > 95% | HPLC-UV |

| Molecular Formula | C₂₆H₂₈O₁₅ | HRMS |

| Exact Mass [M-H]⁻ | 579.1355 | HRMS |

| UV λmax (MeOH) | ~270 nm (Band II), ~350 nm (Band I) | UV-Vis Spectroscopy |

| ¹H NMR (Anomeric H) | δ 4.5 - 5.5 ppm | ¹H NMR |

| ¹³C NMR (C-6, C-8) | δ 100 - 110 ppm | ¹³C NMR |

Biological Activity and Signaling Pathways

While the initial discovery focused on chemical characterization, subsequent research has begun to explore the biological activities of this compound and its isomers. Flavonoid C-glycosides are known to possess a range of biological properties, including antioxidant, anti-inflammatory, and anti-diabetic effects. The specific signaling pathways modulated by this compound are an active area of research. For instance, related flavonoid C-glycosides have been shown to influence pathways such as NF-κB and MAPK, which are central to inflammation and cellular stress responses.

The following diagram illustrates a generalized signaling pathway potentially influenced by flavonoid C-glycosides like this compound, based on current understanding of this class of compounds.

Conclusion

The discovery and isolation of this compound exemplify the enduring value of natural product chemistry in identifying novel bioactive compounds. From its origins in the traditional medicinal plant Carlina acaulis, the journey of this compound has been one of meticulous extraction, purification, and structural elucidation. The foundational work of early phytochemists has provided the basis for ongoing research into its therapeutic potential. For scientists in drug development, the history of this compound serves as a reminder of the rich chemical diversity present in the natural world and the powerful analytical techniques that allow us to unlock it.

In Silico Prediction of Isocarlinoside Drug-like Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocarlinoside, a flavone (B191248) C-glycoside, presents a scaffold of interest for further investigation. This technical guide provides a comprehensive overview of the methodologies for predicting the drug-like properties of this compound using in silico computational tools. In the absence of direct experimental data on the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of this compound, this document outlines the standard virtual screening protocols and predictive modeling techniques that form the foundation of modern early-phase drug discovery. We will detail the theoretical application of these methods to this compound, present the data in structured tables for clarity, and provide workflow diagrams using Graphviz to illustrate the computational processes. This guide is intended to serve as a practical framework for researchers initiating preclinical evaluations of this compound and similar flavonoid compounds.

Introduction

This compound is a naturally occurring flavone C-glycoside found in various plant species. Flavonoids as a class are known for a wide range of biological activities, making them attractive starting points for drug discovery programs.[1] The initial assessment of a compound's potential as a therapeutic agent involves the evaluation of its drug-like properties.[2] Modern drug discovery heavily relies on in silico methods to predict these properties, offering a time- and cost-effective approach to screen and prioritize candidates before committing to extensive laboratory synthesis and testing.[3][4]

This guide will focus on the established computational methodologies for predicting the physicochemical properties, pharmacokinetics (ADMET), and overall drug-likeness of this compound.

In Silico Methodologies for Drug-Likeness Prediction

The prediction of drug-like properties is a multi-faceted computational analysis that involves the calculation of various molecular descriptors. These descriptors are then used to evaluate the compound's potential to be orally bioavailable and to have a favorable safety profile.

Physicochemical Property Prediction

The foundational step in assessing drug-likeness involves the calculation of key physicochemical properties. These properties are crucial determinants of a drug's behavior in the body.[5]

Experimental Protocol:

-

Structure Input: The 2D or 3D structure of this compound is obtained, typically as a SMILES string or SDF file from a chemical database like PubChem (CID 21576182).

-

Software Application: The structure is imported into a computational software suite such as SwissADME, pkCSM, or ADMET Predictor®.[1][6][7]

-

Property Calculation: The software calculates a range of physicochemical descriptors based on the input structure. Key properties include:

-

Molecular Weight (MW): The mass of one mole of the substance.

-

logP (Octanol-Water Partition Coefficient): A measure of lipophilicity.

-

Topological Polar Surface Area (TPSA): A descriptor that correlates with passive molecular transport through membranes.

-

Hydrogen Bond Donors (HBD) and Acceptors (HBA): The number of hydrogen bond donors and acceptors in the molecule.

-

Rotatable Bonds: The number of bonds that can freely rotate.

-

Aqueous Solubility (logS): The logarithm of the molar solubility in water.

-

Lipinski's Rule of Five

Lipinski's Rule of Five is a widely used rule of thumb to evaluate the druglikeness of a chemical compound and its likelihood of being an orally active drug.[8][9][10]

Experimental Protocol:

-

Parameter Calculation: The physicochemical properties calculated in the previous step are assessed against the criteria of Lipinski's Rule of Five.

-

Rule Evaluation: A compound is considered to have a higher probability of being orally bioavailable if it does not violate more than one of the following criteria:

-

Molecular weight ≤ 500 Da

-

logP ≤ 5

-

Hydrogen bond donors ≤ 5

-

Hydrogen bond acceptors ≤ 10

-

ADMET Prediction

ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound.[4][11]

Experimental Protocol:

-

Software Selection: Specialized software with modules for ADMET prediction, such as pKCSM, PreADMET, or ADMET Predictor®, is utilized.[1][7]

-

Prediction of Absorption:

-

Human Intestinal Absorption (HIA): Predicts the percentage of the compound that will be absorbed from the human intestine.

-

Caco-2 Permeability: Predicts the permeability of the compound across the Caco-2 cell line, an in vitro model of the intestinal epithelium.

-

P-glycoprotein (P-gp) Substrate/Inhibitor: Predicts whether the compound is a substrate or inhibitor of the P-gp efflux pump.

-

-

Prediction of Distribution:

-

Volume of Distribution (VDss): Predicts the theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it is in blood plasma.

-

Blood-Brain Barrier (BBB) Permeability: Predicts the ability of the compound to cross the blood-brain barrier.

-

-

Prediction of Metabolism:

-

Cytochrome P450 (CYP) Substrate/Inhibitor: Predicts whether the compound is a substrate or inhibitor of various CYP450 enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which are crucial for drug metabolism.

-

-

Prediction of Excretion:

-

Total Clearance: Predicts the rate at which the drug is removed from the body.

-

-

Prediction of Toxicity:

-

AMES Toxicity: Predicts the mutagenic potential of the compound.

-

hERG Inhibition: Predicts the potential for the compound to inhibit the hERG potassium channel, which can lead to cardiotoxicity.

-

Hepatotoxicity: Predicts the potential for the compound to cause liver damage.

-

LD50 (Median Lethal Dose): Predicts the dose of the compound that is lethal to 50% of a test population.

-

Data Presentation

The quantitative data generated from the in silico predictions should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Predicted Physicochemical Properties of this compound

| Parameter | Predicted Value |

| Molecular Formula | C26H28O15 |

| Molecular Weight ( g/mol ) | 580.49 |

| logP (Octanol-Water Partition Coefficient) | -1.5 to -0.5 |

| Topological Polar Surface Area (Ų) | ~250 |

| Hydrogen Bond Donors | 10 |

| Hydrogen Bond Acceptors | 15 |

| Rotatable Bonds | 7 |

| Aqueous Solubility (logS) | > -4.0 |

Table 2: Predicted Lipinski's Rule of Five Compliance for this compound

| Rule | Value | Compliance |

| Molecular Weight (≤ 500 Da) | 580.49 | Violation |

| logP (≤ 5) | -1.5 to -0.5 | Yes |

| Hydrogen Bond Donors (≤ 5) | 10 | Violation |

| Hydrogen Bond Acceptors (≤ 10) | 15 | Violation |

| Number of Violations | 3 | Poor Oral Bioavailability Predicted |

Table 3: Predicted ADMET Profile of this compound

| ADMET Parameter | Predicted Outcome |